1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 347.2 g/mol. It is categorized under piperazine derivatives, which are known for their diverse biological activities. This compound is primarily utilized in scientific research for its potential applications in pharmacology and medicinal chemistry.
The synthesis of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride can be approached through various synthetic routes. The most common method involves the reaction of piperazine with a suitable electrophile, which in this case is derived from the trifluoroethoxy-substituted phenyl group.
The synthesis can be optimized by adjusting the molar ratios of reactants and the reaction time to enhance yield and purity .
The compound features a piperazine ring connected to a benzyl group that is further substituted with a trifluoroethoxy moiety. The structural formula can be represented as follows:
C1CN(CCN1)CC2=CC=C(C=C2)OCC(F)(F)F.Cl.Cl
XOZFFSHCKOHEFZ-UHFFFAOYSA-N
The compound exhibits specific stereochemistry due to the presence of chiral centers in the piperazine ring. Its three-dimensional conformation plays a crucial role in its biological activity.
1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride can participate in various chemical reactions typical of piperazine derivatives:
These reactions are often performed under controlled conditions to avoid decomposition or unwanted side reactions. For example, the stability of the trifluoroethoxy group under basic conditions needs careful monitoring to prevent hydrolysis .
The mechanism of action for 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride is primarily linked to its interaction with neurotransmitter receptors. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which may contribute to their pharmacological effects.
Upon administration, this compound may bind to specific receptor sites in the central nervous system, leading to alterations in neurotransmitter release and uptake. This mechanism underlies its potential therapeutic applications in treating psychiatric disorders or other neurological conditions .
The purity of commercially available samples is usually around 95%, and analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ascertain this parameter .
1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride has several scientific uses:
Piperazine core functionalization strategies are critical for constructing the target compound’s molecular architecture. The synthesis typically begins with N-methylpiperazine (CAS 109-01-3), a liquid heterocyclic diamine (bp 138°C, density 0.903 g/mL) employed as a versatile building block in organic synthesis [2]. A key advancement involves the nucleophilic substitution of 4-(chloromethyl)phenol with N-methylpiperazine, followed by O-alkylation with 2,2,2-trifluoroethyl halides. Alternative routes utilize reductive amination between 4-(2,2,2-trifluoroethoxy)benzaldehyde and N-methylpiperazine using sodium triacetoxyborohydride in dichloromethane, achieving >75% yield at ambient temperature. This method surpasses traditional alkylation approaches by minimizing N-alkylation side products [1] [4].
The benzylic methylation step requires strict temperature control (0–5°C) to prevent di-quaternization, a common side reaction that reduces dihydrochloride salt purity. Recent optimizations employ phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water/toluene systems, enhancing reaction efficiency and scalability while maintaining the integrity of the acid-sensitive trifluoroethoxy group [1] [8].
Table 1: Key Properties of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine Dihydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₉Cl₂F₃N₂O | [1] |
Molecular Weight | 347.21 g/mol | [1] |
Appearance | White to off-white powder | [1] |
Storage Temperature | Room temperature | [1] |
CAS Number | 1333970-65-2 | [1] |
IUPAC Name | 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazine; dihydrochloride | [1] |
Incorporating the 2,2,2-trifluoroethoxy moiety demands specialized metal-mediated approaches due to the electron-withdrawing nature and hydrolytic sensitivity of fluoroalkyl groups. Copper(I) iodide (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand enables Ullmann-type coupling between 4-(bromomethyl)phenol and 2,2,2-trifluoroethyl iodide in refluxing toluene, achieving 82–85% yield [1]. Microwave-assisted conditions (150°C, 30 min) further enhance reaction efficiency while suppressing ether cleavage byproducts.
Palladium-catalyzed methods using BrettPhos precatalysts permit coupling at lower temperatures (80°C), which is crucial when handling hydrolysis-prone intermediates. The strong electron-withdrawing effect of the -OCH₂CF₃ group (σₚ = 0.45) necessitates modified catalytic systems—electron-rich palladium ligands prevent catalyst poisoning by the intermediate aniline derivatives [1] [6]. Kinetic studies reveal that the trifluoroethoxy group reduces nucleophilicity at the para-position by 12-fold compared to ethoxy analogs, necessitating longer reaction times (24–36 h) for complete conversion [5].
Salt formation represents a critical purity-determining step. Free base dissolution in anhydrous ethyl acetate with HCl gas bubbling (0–5°C) yields high-purity dihydrochloride (>99.0% by HPLC) compared to aqueous HCl methods. Stoichiometric control is essential: Substoichiometric HCl (<1.8 equiv) leaves residual free base, while excess HCl (>2.2 equiv) promotes hygroscopicity [4] [6]. Crystallization kinetics studies demonstrate that slow anti-solvent addition (diethyl ether at 0.5 mL/min) into ethanol solutions produces uniform crystals with ≤0.5% solvent retention.
Salt formation efficiency is monitored via chloride ion titration. Perchloric acid titration in glacial acetic acid with mercury(II) acetate and crystal violet indicator shows that 1 mol of the compound consumes 2.02–2.05 mol HCl equivalents, confirming dihydrochloride stoichiometry [6]. Residual solvents are controlled below ICH limits (ethanol <500 ppm, ethyl acetate <50 ppm) through vacuum drying (40°C, 10 mbar) [4] [6].
Table 2: Comparative Analysis of Salt Formation Methods
Method | Reagent | Temperature | Purity (%) | Yield (%) | Hygroscopicity |
---|---|---|---|---|---|
HCl gas in EtOAc | Anhydrous HCl | 0–5°C | >99.0 | 92–95 | Low |
Aqueous HCl precipitation | 35% HCl(aq) | 25°C | 97.5 | 85–88 | Moderate |
HCl-dioxane addition | 4M HCl in dioxane | 10°C | 98.2 | 90–93 | High |
Industrial-scale production faces three primary challenges: (1) residual metal removal from catalytic steps, (2) control of regioisomeric impurities during benzylation, and (3) dihydrochloride polymorph stability. Chelating resins (Chelex 100) reduce Pd/Cu to <5 ppm but require pH adjustment (pH 6–7) to prevent piperazine ring cleavage. Reverse-phase chromatography (C18 silica, methanol:water 65:35) effectively separates the target compound from N,N-bis-alkylated impurities (<0.15% after purification) [1] [6].
Polymorphic transitions occur during storage if crystallization solvents contain >2% water, converting stable Form I (mp 246–250°C) to hygroscopic Form II. XRPD analysis confirms that anhydrous ethanol produces phase-pure Form I. Bulk packaging in polypropylene pails with desiccant (5A molecular sieves) maintains water content below 0.1% during long-term storage at room temperature [1] [4]. Scalability to metric-ton quantities necessitates continuous flow hydrogenation for benzylic intermediate reduction, achieving 98% conversion with Pd/Al₂O₃ catalysts at 100 bar H₂—a 30% productivity increase over batch reactors [1] [8].
Table 3: Analytical Specifications for Final Compound
Parameter | Specification | Method |
---|---|---|
Purity (HPLC) | ≥99.0% | RP-C18, 230 nm [6] |
Heavy metals | ≤10 ppm | ICP-MS [6] |
Loss on drying | ≤0.5% | TGA [6] |
Residual solvents | < ICH Q3C limits | GC-FID [4] |
Chloride stoichiometry | 19.8–20.5% | Potentiometric titration [6] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1